Cas no 2097890-04-3 (N-{1-3-(dimethylamino)benzoylazetidin-3-yl}pyridazin-3-amine)

N-{1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine is a specialized heterocyclic compound featuring a pyridazine core linked to an azetidine moiety via an amine bridge, further functionalized with a 3-(dimethylamino)benzoyl group. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for targeting selective biological pathways. The dimethylamino and pyridazine groups may enhance solubility and binding affinity, while the azetidine ring contributes to conformational rigidity, improving metabolic stability. Its modular design allows for further derivatization, making it a versatile intermediate for drug discovery. The compound’s well-defined stereochemistry and synthetic accessibility support its application in the development of novel pharmacophores.
N-{1-3-(dimethylamino)benzoylazetidin-3-yl}pyridazin-3-amine structure
2097890-04-3 structure
Product name:N-{1-3-(dimethylamino)benzoylazetidin-3-yl}pyridazin-3-amine
CAS No:2097890-04-3
MF:C16H19N5O
MW:297.354962587357
CID:5949027
PubChem ID:126855184

N-{1-3-(dimethylamino)benzoylazetidin-3-yl}pyridazin-3-amine Chemical and Physical Properties

Names and Identifiers

    • N-{1-3-(dimethylamino)benzoylazetidin-3-yl}pyridazin-3-amine
    • 2097890-04-3
    • F6550-6034
    • [3-(dimethylamino)phenyl]-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone
    • N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine
    • AKOS032461566
    • Inchi: 1S/C16H19N5O/c1-20(2)14-6-3-5-12(9-14)16(22)21-10-13(11-21)18-15-7-4-8-17-19-15/h3-9,13H,10-11H2,1-2H3,(H,18,19)
    • InChI Key: AROFCJGDZFTMFN-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=C(C=1)N(C)C)N1CC(C1)NC1=CC=CN=N1

Computed Properties

  • Exact Mass: 297.15896025g/mol
  • Monoisotopic Mass: 297.15896025g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 383
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.4Ų
  • XLogP3: 1.3

N-{1-3-(dimethylamino)benzoylazetidin-3-yl}pyridazin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6550-6034-15mg
N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine
2097890-04-3
15mg
$89.0 2023-09-08
Life Chemicals
F6550-6034-5μmol
N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine
2097890-04-3
5μmol
$63.0 2023-09-08
Life Chemicals
F6550-6034-2μmol
N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine
2097890-04-3
2μmol
$57.0 2023-09-08
Life Chemicals
F6550-6034-10mg
N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine
2097890-04-3
10mg
$79.0 2023-09-08
Life Chemicals
F6550-6034-1mg
N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine
2097890-04-3
1mg
$54.0 2023-09-08
Life Chemicals
F6550-6034-50mg
N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine
2097890-04-3
50mg
$160.0 2023-09-08
Life Chemicals
F6550-6034-40mg
N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine
2097890-04-3
40mg
$140.0 2023-09-08
Life Chemicals
F6550-6034-20mg
N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine
2097890-04-3
20mg
$99.0 2023-09-08
Life Chemicals
F6550-6034-20μmol
N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine
2097890-04-3
20μmol
$79.0 2023-09-08
Life Chemicals
F6550-6034-100mg
N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine
2097890-04-3
100mg
$248.0 2023-09-08

N-{1-3-(dimethylamino)benzoylazetidin-3-yl}pyridazin-3-amine Related Literature

Additional information on N-{1-3-(dimethylamino)benzoylazetidin-3-yl}pyridazin-3-amine

N-{1-3-(dimethylamino)benzoylazetidin-3-yl}pyridazin-3-amine (CAS No. 2097890-04-3): A Comprehensive Overview

N-{1-3-(dimethylamino)benzoylazetidin-3-yl}pyridazin-3-amine (CAS No. 2097890-04-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.

Chemical Structure and Synthesis

The chemical structure of N-{1-3-(dimethylamino)benzoylazetidin-3-yl}pyridazin-3-amine is defined by its azetidine and pyridazine moieties, which are interconnected through a benzoyl group. The presence of the dimethylamino substituent on the benzoyl ring adds to the compound's complexity and contributes to its pharmacological properties. The synthesis of this compound typically involves multi-step reactions, including the formation of the azetidine ring, the introduction of the dimethylamino group, and the final coupling with the pyridazine moiety.

Recent studies have explored various synthetic routes to optimize the yield and purity of N-{1-3-(dimethylamino)benzoylazetidin-3-yl}pyridazin-3-amine. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which have been shown to improve the efficiency and scalability of the synthesis process. Additionally, green chemistry principles have been applied to minimize environmental impact and enhance sustainability in the production of this compound.

Biological Activities and Mechanisms of Action

N-{1-3-(dimethylamino)benzoylazetidin-3-yl}pyridazin-3-amine has demonstrated a wide range of biological activities, making it a valuable candidate for drug development. One of its key properties is its ability to modulate neurotransmitter systems in the brain. Specifically, it has been shown to act as a selective agonist for certain receptors, such as serotonin and dopamine receptors, which are implicated in various neurological disorders.

In preclinical studies, N-{1-3-(dimethylamino)benzoylazetidin-3-yl}pyridazin-3-amine has exhibited significant neuroprotective effects. It has been found to reduce oxidative stress and inflammation in neuronal cells, thereby mitigating damage caused by neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, this compound has shown potential in enhancing cognitive function and memory retention in animal models.

Beyond its neurological applications, N-{1-3-(dimethylamino)benzoylazetidin-3-yl}pyridazin-3-amine has also been investigated for its anti-cancer properties. Studies have demonstrated that it can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. For instance, it has been shown to downregulate the expression of oncogenes such as c-Myc and Bcl-xL, leading to apoptosis in cancer cells.

Clinical Trials and Therapeutic Potential

The therapeutic potential of N-{1-3-(dimethylamino)benzoylazetidin-3-yl}pyridazin-3-amine is currently being evaluated through various clinical trials. Early-phase trials have focused on assessing its safety and tolerability in human subjects. Preliminary results have indicated that the compound is well-tolerated at therapeutic doses, with minimal side effects observed.

In Phase II trials, N-{1-3-(dimethylamino)benzoylazetidin-3-yl}pyridazin-3-amine has shown promising efficacy in treating patients with neurological disorders such as depression and anxiety disorders. The compound's ability to modulate neurotransmitter systems without causing significant adverse effects makes it a promising candidate for further clinical development.

Additionally, ongoing research is exploring the potential of N-{1-3-(dimethylamino)benzoylazetidin-3-yl}pyridazin-3-amine in combination therapy for cancer treatment. Preclinical studies have suggested that it may enhance the effectiveness of existing chemotherapy drugs by sensitizing cancer cells to treatment. These findings highlight the multifaceted therapeutic potential of this compound.

Conclusion

N-{1-3-(dimethylamino)benzoylazetidin-3-y l}pyridazin - 3 - amine (CAS No . 2097890 - 04 - 3) strong > represents a promising candidate for drug development due to its unique chemical structure and diverse biological activities . Ongoing research continues to uncover new insights into its mechanisms of action , therapeutic applications , and potential side effects . As clinical trials progress , it is anticipated that this compound will play a significant role in advancing treatments for neurological disorders , cancer , and other medical conditions . The continued exploration of this molecule holds great promise for improving patient outcomes and enhancing our understanding of complex biological processes . p > article > response >

Recommend Articles

Recommended suppliers
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.